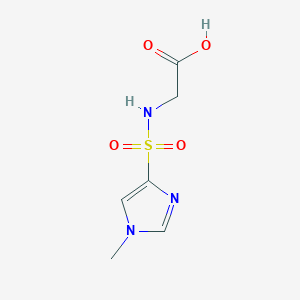

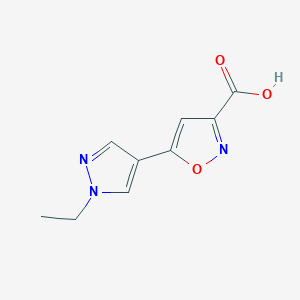

2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid” is a compound with the molecular weight of 219.22 . Its IUPAC name is {[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}acetic acid . It is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazole compounds has been extensively studied . A common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzoylated products, which upon Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition, give hydroxy benzophenones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .

Aplicaciones Científicas De Investigación

Green Synthesis Approaches

One area of research involves the use of related imidazole sulfonamido compounds as catalysts in green synthesis methods. For example, a Brønsted acidic ionic liquid, related to the imidazole sulfonamide structure, was utilized as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. This method emphasizes environmental friendliness and efficiency, with the catalyst being recyclable without significant loss of activity (Davoodnia et al., 2010).

Catalytic Activity in Organic Synthesis

The sulfonic acid functionalized imidazolium salts demonstrate significant catalytic activity in organic synthesis. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a compound structurally similar to the one of interest, has been utilized as a halogen-free and reusable catalyst for various organic reactions. These include the synthesis of polyhydroquinoline derivatives through a clean, simple method offering high yields in a short reaction time, showcasing the catalyst's potential in facilitating diverse organic reactions (Khaligh, 2014).

Enhancing Oil Recovery

Research into the application of imidazoline-based sulfonate copolymers, related to imidazole sulfonamides, has shown promising results in enhanced oil recovery. These copolymers demonstrate superior high-temperature tolerance and thermal stability, crucial for effective oil recovery in challenging conditions (Gou et al., 2015).

Novel Inhibitors for Medical Applications

Structurally related compounds have been explored for their potential as inhibitors in medical applications. For example, a series of substituted benzenesulfonamides, similar in functionality to the compound of interest, were investigated as aldose reductase inhibitors with antioxidant activity. Such compounds could offer therapeutic potential in managing complications associated with diabetes (Alexiou & Demopoulos, 2010).

Molecular Docking and Biological Screening

Further research includes the design, synthesis, and biological screening of derivatives for antimicrobial and antiproliferative activities. Studies demonstrate the versatility of sulfonamide derivatives, including imidazole-linked compounds, in drug discovery, highlighting their effectiveness against various biological targets (El-Gilil, 2019).

Propiedades

IUPAC Name |

2-[(1-methylimidazol-4-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYWQXMKYDGBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)

![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)

![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)

![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)

![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)

![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)